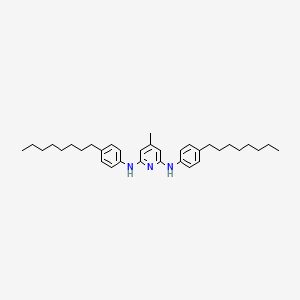
4-Methyl-N~2~,N~6~-bis(4-octylphenyl)pyridine-2,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N~2~,N~6~-bis(4-octylphenyl)pyridine-2,6-diamine is a chemical compound with the molecular formula C34H49N3 and a molecular weight of 499.77 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with methyl and octylphenyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 4-Methyl-N~2~,N~6~-bis(4-octylphenyl)pyridine-2,6-diamine involves several steps. One common method includes the reaction of 4-octylphenylamine with 4-methyl-2,6-dichloropyridine under specific conditions . The reaction typically requires a solvent such as toluene and a base like potassium carbonate. The mixture is heated to reflux for several hours to ensure complete reaction. Industrial production methods may involve continuous-flow synthesis techniques to enhance yield and efficiency .
Análisis De Reacciones Químicas
4-Methyl-N~2~,N~6~-bis(4-octylphenyl)pyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho to the nitrogen atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridines and amines .
Aplicaciones Científicas De Investigación
4-Methyl-N~2~,N~6~-bis(4-octylphenyl)pyridine-2,6-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Methyl-N~2~,N~6~-bis(4-octylphenyl)pyridine-2,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-Methyl-N~2~,N~6~-bis(4-octylphenyl)pyridine-2,6-diamine can be compared with similar compounds such as:
2,6-Di-tert-butyl-4-methylpyridine: This compound has a similar pyridine core but different substituents, leading to distinct chemical properties and applications.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Another related compound with different functional groups, used in polymer chemistry.
Propiedades
Número CAS |
469898-07-5 |
|---|---|
Fórmula molecular |
C34H49N3 |
Peso molecular |
499.8 g/mol |
Nombre IUPAC |
4-methyl-2-N,6-N-bis(4-octylphenyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C34H49N3/c1-4-6-8-10-12-14-16-29-18-22-31(23-19-29)35-33-26-28(3)27-34(37-33)36-32-24-20-30(21-25-32)17-15-13-11-9-7-5-2/h18-27H,4-17H2,1-3H3,(H2,35,36,37) |
Clave InChI |
TWNKCJFMLWDALC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)NC2=CC(=CC(=N2)NC3=CC=C(C=C3)CCCCCCCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)-](/img/structure/B14240532.png)
![(4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone](/img/structure/B14240536.png)
![2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole](/img/structure/B14240543.png)
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14240548.png)
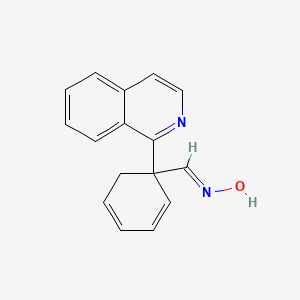

![5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B14240570.png)
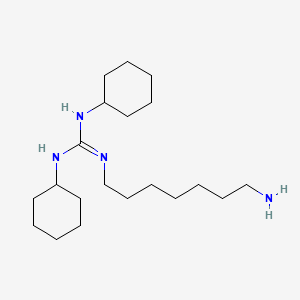
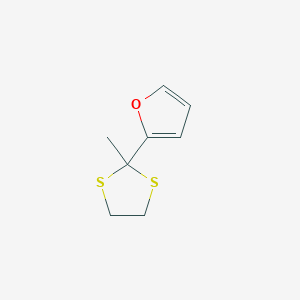
![1H-Inden-1-one, 2-[2-(dimethylamino)ethyl]-2,3-dihydro-5-methyl-](/img/structure/B14240578.png)
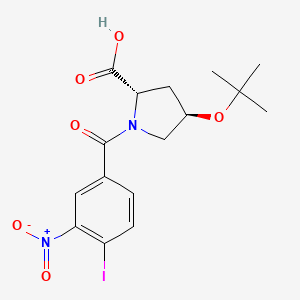
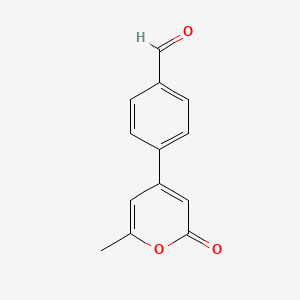
![1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14240599.png)
![2-([1,1'-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14240601.png)
